molecular formula C7H14N2O2 B14639471 Cyclohexyl hydrazinecarboxylate CAS No. 52709-31-6

Cyclohexyl hydrazinecarboxylate

Cat. No.: B14639471
CAS No.: 52709-31-6
M. Wt: 158.20 g/mol
InChI Key: PPEXEULYDIACQR-UHFFFAOYSA-N
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Description

Cyclohexyl hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a carboxylate group (-COO-)

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl hydrazinecarboxylate can be synthesized through the reaction of cyclohexylamine with hydrazinecarboxylate esters under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where cyclohexylamine and hydrazinecarboxylate esters are combined under optimized conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: this compound oxides.

    Reduction: Cyclohexyl hydrazine derivatives.

    Substitution: Substituted cyclohexyl hydrazinecarboxylates.

Scientific Research Applications

Cyclohexyl hydrazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of cyclohexyl hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Cyclohexyl hydrazinecarboxylate can be compared with other hydrazinecarboxylates and cycloalkyl derivatives:

    Similar Compounds: Cyanoacetohydrazide, cyclohexylamine, and other hydrazine derivatives.

    Uniqueness: this compound is unique due to its specific cyclohexyl group, which imparts distinct chemical and biological properties compared to other hydrazinecarboxylates. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

52709-31-6

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

cyclohexyl N-aminocarbamate

InChI

InChI=1S/C7H14N2O2/c8-9-7(10)11-6-4-2-1-3-5-6/h6H,1-5,8H2,(H,9,10)

InChI Key

PPEXEULYDIACQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NN

Origin of Product

United States

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